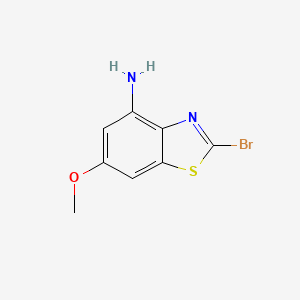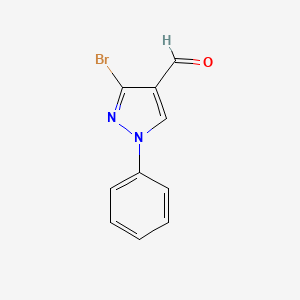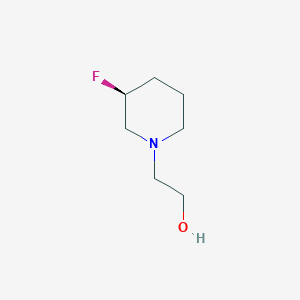
Benzyl-(3-trifluoromethylsulfanyl-propyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-(3-trifluoromethylsulfanyl-propyl)-amine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. The compound features a benzyl group attached to a propyl chain, which is further substituted with a trifluoromethylsulfanyl group. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(3-trifluoromethylsulfanyl-propyl)-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of benzyl chloride with 3-mercaptopropylamine to form benzyl-(3-mercaptopropyl)-amine. This intermediate is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-(3-trifluoromethylsulfanyl-propyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the trifluoromethylsulfanyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or propyl positions using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, and aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated benzyl or propyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl-(3-trifluoromethylsulfanyl-propyl)-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzyl-(3-trifluoromethylsulfanyl-propyl)-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and membrane permeability, allowing it to interact with intracellular targets. The benzyl group may facilitate binding to hydrophobic pockets in proteins or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl-(3-trifluoromethylsulfanyl-propyl)-carbamate
- Benzyl-(3-trifluoromethylsulfanyl-propyl)-urea
- Benzyl-(3-trifluoromethylsulfanyl-propyl)-sulfone
Uniqueness
Benzyl-(3-trifluoromethylsulfanyl-propyl)-amine is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct electronic and steric properties. This makes it different from other similar compounds, such as carbamates, ureas, and sulfones, which may have different reactivity and applications. The amine functionality also allows for further derivatization and modification, expanding its utility in various research fields.
Propiedades
Fórmula molecular |
C11H14F3NS |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
N-benzyl-3-(trifluoromethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C11H14F3NS/c12-11(13,14)16-8-4-7-15-9-10-5-2-1-3-6-10/h1-3,5-6,15H,4,7-9H2 |
Clave InChI |
MZTMSXFEKFTRRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNCCCSC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B11760267.png)

![1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11760279.png)



![7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11760318.png)

![(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine](/img/structure/B11760333.png)


![7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11760358.png)

![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11760368.png)
